molecular formula C14H18N2O3 B592395 Cyclo(Tyr-Val) CAS No. 21754-25-6

Cyclo(Tyr-Val)

Cat. No. B592395
CAS RN: 21754-25-6
M. Wt: 262.309
InChI Key: LMDVFSHGYANGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclo(Tyr-Val) is a diketopiperazine secondary fungal metabolite . It was originally isolated from N. gilva . The formal name of this compound is 3S-[(4-hydroxyphenyl)methyl]-6S-(1-methylethyl)-2,5-piperazinedione .


Molecular Structure Analysis

The molecular formula of Cyclo(Tyr-Val) is C14H18N2O3 . The InChI code is InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18) . The canonical SMILES structure is CC©C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O .


Physical And Chemical Properties Analysis

The molecular weight of Cyclo(Tyr-Val) is 262.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 262.13174244 g/mol . The topological polar surface area is 78.4 Ų .

Scientific Research Applications

  • Synthesis Techniques : Cyclo(Tyr-Val) analogues have been synthesized using click chemistry, demonstrating the utility of this method in peptide synthesis. Cyclo[-Pro-Val-psi(triazole)-Pro-Tyr] was successfully synthesized, highlighting the challenges and solutions in cyclizing small peptides (Bock et al., 2006).

  • Tyrosinase Inhibition : A novel cyclotetrapeptide, cyclo(-l-Pro-l-Tyr-l-Pro-l-Val-), was isolated from Lactobacillus helveticus and found to inhibit tyrosinase, an enzyme involved in melanin production. This indicates its potential application in the treatment of conditions related to melanin overproduction, such as hyperpigmentation (Kawagishi et al., 1993).

  • Anticancer Activity : Cyclo(Tyr-Cys), a related cyclic dipeptide, exhibited significant inhibition of cancer cell growth in various carcinoma cells, suggesting the potential of Cyclo(Tyr-Val) analogues in cancer research and treatment (Merwe et al., 2008).

  • Antimicrobial Activity : Studies have shown that cyclic dipeptides, including analogues of Cyclo(Tyr-Val), exhibit antibacterial activity. For instance, cyclo-(Tyr-Pro) and similar compounds isolated from marine bacteria exhibited antibacterial properties, suggesting their potential as natural antimicrobial agents (Zhang Si, 2009).

  • Sensory Activity in Foods : Cyclo(Tyr-Val) and related compounds were identified in roasted cocoa nibs, contributing to their taste. This highlights the role of such cyclic dipeptides in influencing the sensory properties of foods (Stark & Hofmann, 2005).

  • Biological Activity : Bioactive cyclic dipeptides, including Cyclo(Tyr-Val) analogues, have been identified as having various physiological or pharmacological activities in mammals. Their simplicity and widespread presence in nature suggest a range of potential applications (Prasad, 1995).

  • Antifouling and Antilarval Activities : Cyclo(Tyr-Val) and related compounds have shown efficacy in inhibiting bacterial growth and larval settlement in marine environments, indicating their potential in developing antifouling agents (Qi et al., 2009).

Future Directions

Cyclic peptides like Cyclo(Tyr-Val) have been recognized for their medicinal properties . They have good binding affinity, target selectivity, and low toxicity, making them attractive for therapeutic applications . Future research may focus on exploring their potential as anticancer agents and their use in food preservation .

properties

IUPAC Name

3-[(4-hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-8(2)12-14(19)15-11(13(18)16-12)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7H2,1-2H3,(H,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDVFSHGYANGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347359
Record name 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21754-25-6
Record name 3-[(4-Hydroxyphenyl)methyl]-6-propan-2-ylpiperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.